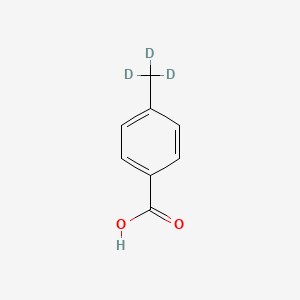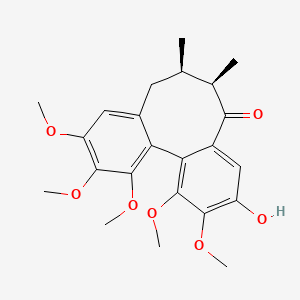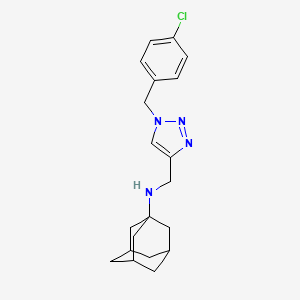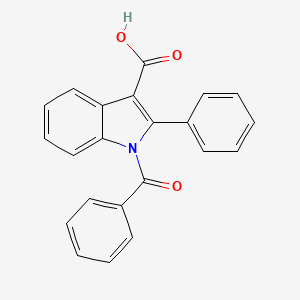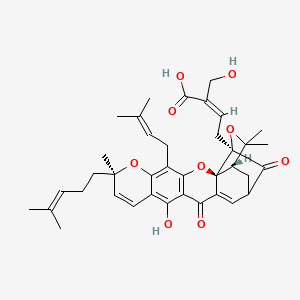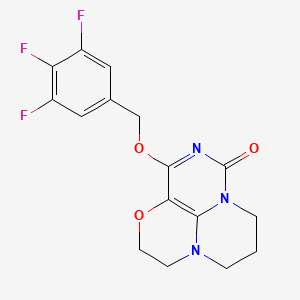
Lp-PLA2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-14 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is linked to various cardiovascular diseases. This compound has shown potential in the research of neurodegenerative diseases, such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Preparation Methods
The synthesis of Lp-PLA2-IN-14 involves several steps. One of the synthetic routes includes the preparation of tricyclic pyrimidone compounds. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lp-PLA2-IN-14 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include oxidizing agents and hydrolyzing enzymes. The major products formed from these reactions are lysophosphatidylcholine and oxidized nonesterified fatty acids. These reactions are crucial for understanding the compound’s behavior and its potential therapeutic applications .
Scientific Research Applications
Lp-PLA2-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Lp-PLA2 and its effects on lipid metabolism. In biology, it helps in understanding the role of Lp-PLA2 in inflammatory processes and oxidative stress. In medicine, this compound is being researched for its potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions associated with inflammation and oxidative stress. In the industry, it is used in the development of diagnostic kits and therapeutic agents .
Mechanism of Action
The mechanism of action of Lp-PLA2-IN-14 involves the inhibition of the Lp-PLA2 enzyme. This enzyme is responsible for hydrolyzing oxidized phosphatidylcholine to produce lysophosphatidylcholine, which promotes inflammatory responses and oxidative stress. By inhibiting Lp-PLA2, this compound reduces the production of lysophosphatidylcholine, thereby mitigating inflammation and oxidative stress. This mechanism is crucial for its potential therapeutic effects in treating atherosclerosis and other related diseases .
Comparison with Similar Compounds
Lp-PLA2-IN-14 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. Darapladib is known for its role in sensitizing cancer cells to ferroptosis by remodeling lipid metabolism, while Rilapladib is investigated for its use in treating atherosclerosis and cardiovascular disorders.
Similar compounds include:
- Darapladib
- Rilapladib
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .
Properties
Molecular Formula |
C16H14F3N3O3 |
|---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |
InChI Key |
XFEWOHBVSRKLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
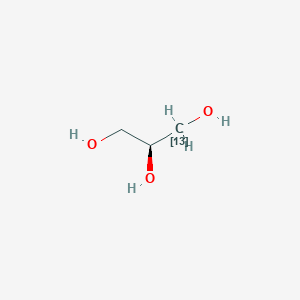
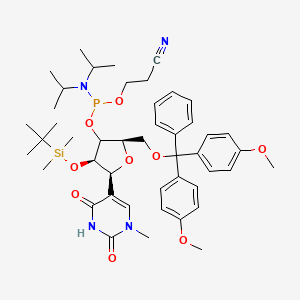
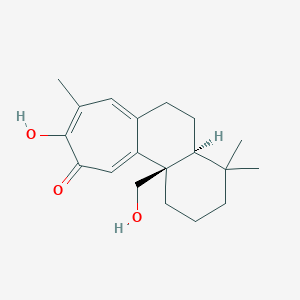
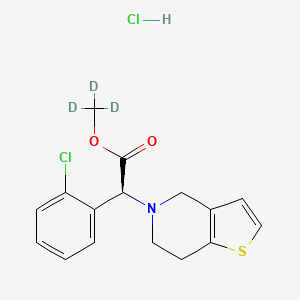
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
